molecular formula C16H14Cl3IN2O B11991288 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide CAS No. 303104-97-4

3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide

Katalognummer: B11991288
CAS-Nummer: 303104-97-4
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: HBNTWWDXIMKWAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O. This compound is characterized by the presence of an iodine atom, a trichloromethyl group, and a toluidino group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-toluidine and 3-iodobenzoic acid.

    Formation of Intermediate: The 2-toluidine is reacted with 2,2,2-trichloroacetyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-iodobenzoic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide

Uniqueness

3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide is unique due to the presence of the toluidino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

303104-97-4

Molekularformel

C16H14Cl3IN2O

Molekulargewicht

483.6 g/mol

IUPAC-Name

3-iodo-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3IN2O/c1-10-5-2-3-8-13(10)21-15(16(17,18)19)22-14(23)11-6-4-7-12(20)9-11/h2-9,15,21H,1H3,(H,22,23)

InChI-Schlüssel

HBNTWWDXIMKWAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.